Cas no 2445786-69-4 (methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers)

Methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride is a chiral compound offering distinct advantages in applications requiring diastereomer separation. This product exhibits high purity and stability, facilitating accurate analytical and preparative chemistry processes. Its mixture of diastereomers provides versatility for diverse chemical transformations, enhancing research and development in pharmaceuticals and fine chemicals.
methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers structure
2445786-69-4 structure
Product name:methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers
CAS No:2445786-69-4
MF:C9H16ClNO2
Molecular Weight:205.681841850281
MDL:MFCD32692330
CID:5668299
PubChem ID:155821401

methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

    • 2445786-69-4
    • methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride
    • EN300-26976068
    • Methyl 3-aminospiro[3.3]heptane-1-carboxylate;hydrochloride
    • Spiro[3.3]heptane-1-carboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1)
    • methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers
    • MDL: MFCD32692330
    • インチ: 1S/C9H15NO2.ClH/c1-12-8(11)6-5-7(10)9(6)3-2-4-9;/h6-7H,2-5,10H2,1H3;1H
    • InChIKey: MXLFPUHRECDFQV-UHFFFAOYSA-N
    • SMILES: C(C1CC(N)C21CCC2)(=O)OC.Cl

計算された属性

  • 精确分子量: 205.0869564g/mol
  • 同位素质量: 205.0869564g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 211
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52.3Ų

methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26976068-0.5g
methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride
2445786-69-4 95.0%
0.5g
$914.0 2025-03-20
Enamine
EN300-26976068-1.0g
methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride
2445786-69-4 95.0%
1.0g
$1172.0 2025-03-20
Enamine
EN300-26976068-2.5g
methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride
2445786-69-4 95.0%
2.5g
$2295.0 2025-03-20
Enamine
EN300-26976068-0.25g
methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride
2445786-69-4 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26976068-5g
methyl 3-aminospiro[3.3]heptane-1-carboxylate hydrochloride, Mixture of diastereomers
2445786-69-4 95%
5g
$3396.0 2023-09-11
1PlusChem
1P028VHX-50mg
methyl3-aminospiro[3.3]heptane-1-carboxylatehydrochloride,Mixtureofdiastereomers
2445786-69-4 95%
50mg
$388.00 2024-05-21
1PlusChem
1P028VHX-2.5g
methyl3-aminospiro[3.3]heptane-1-carboxylatehydrochloride,Mixtureofdiastereomers
2445786-69-4 95%
2.5g
$2899.00 2024-05-21
1PlusChem
1P028VHX-100mg
methyl3-aminospiro[3.3]heptane-1-carboxylatehydrochloride,Mixtureofdiastereomers
2445786-69-4 95%
100mg
$565.00 2024-05-21
1PlusChem
1P028VHX-500mg
methyl3-aminospiro[3.3]heptane-1-carboxylatehydrochloride,Mixtureofdiastereomers
2445786-69-4 95%
500mg
$1192.00 2024-05-21
1PlusChem
1P028VHX-10g
methyl3-aminospiro[3.3]heptane-1-carboxylatehydrochloride,Mixtureofdiastereomers
2445786-69-4 95%
10g
$6288.00 2024-05-21

methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers 関連文献

methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomersに関する追加情報

Methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, Mixture of diastereomers (CAS No. 2445786-69-4): A Comprehensive Overview

Methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, specifically identified by its CAS number 2445786-69-4, is a compound of significant interest in the field of pharmaceutical chemistry and biomedicine. This mixture of diastereomers has garnered attention due to its unique structural properties and potential applications in drug development. The spirocyclic framework and the presence of both amino and carboxylate functional groups make this compound a versatile intermediate for synthesizing more complex molecules.

The molecular structure of methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride consists of a spirocyclic core, which is a key feature that contributes to its distinct chemical behavior. Spirocyclic compounds are known for their stability and rigidity, which can be advantageous in the design of pharmacophores. The presence of an amino group at the 3-position and a carboxylate group at the 1-position further enhances its reactivity, making it a valuable building block for medicinal chemists.

In recent years, there has been growing interest in spirocyclic compounds due to their potential as scaffolds for drug discovery. These compounds often exhibit favorable pharmacokinetic properties, including improved solubility and bioavailability. The mixture of diastereomers in methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride adds an additional layer of complexity, as each diastereomer may exhibit different biological activities. This characteristic makes it an attractive candidate for exploring structure-activity relationships (SAR) in drug design.

One of the most compelling aspects of methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride is its potential application in the development of novel therapeutic agents. The spirocyclic core provides a stable platform for functionalization, allowing chemists to attach various pharmacophores that can interact with biological targets. For instance, the amino group can be used to form hydrogen bonds or participate in salt formation, while the carboxylate group can engage in ionic interactions or act as a leaving group in nucleophilic substitution reactions.

Recent studies have highlighted the importance of spirocyclic compounds in addressing various therapeutic challenges. For example, researchers have demonstrated that spirocyclic scaffolds can enhance binding affinity and selectivity towards biological targets such as enzymes and receptors. This has led to the discovery of several promising lead compounds that are currently being evaluated in preclinical studies. The mixture of diastereomers in methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride offers a unique opportunity to explore the impact of stereochemistry on biological activity, which is crucial for optimizing drug candidates.

The synthesis of methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride involves multiple steps, each requiring careful optimization to ensure high yield and purity. The spirocyclic core is typically formed through a cyclization reaction, which may involve the use of specialized reagents and conditions. The introduction of the amino and carboxylate functional groups often requires subsequent modifications, such as nucleophilic substitution or oxidation-reduction reactions.

In addition to its synthetic utility, methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride has shown promise in several preclinical studies. These studies have explored its potential as an intermediate for synthesizing novel drugs targeting various diseases, including cancer and inflammatory disorders. The unique structural features of this compound have allowed researchers to design molecules with enhanced potency and reduced toxicity compared to existing therapies.

The development of new pharmaceuticals relies heavily on the availability of high-quality intermediates like methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride. The ability to modify its structure while maintaining its core spirocyclic framework provides chemists with a flexible platform for drug discovery. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

In conclusion, methyl 3-aminospiro3.3heptane-1-carboxylate hydrochloride, CAS no. 2445786-69-4, is a compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique structural properties and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. The mixture of diastereomers adds an additional layer of complexity, offering opportunities to explore structure-biological activity relationships and optimize drug candidates.

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